molecular formula C6H3BrN2O2S B2459354 7-bromo-1H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 41102-02-7

7-bromo-1H-thieno[3,2-d]pyrimidine-2,4-dione

Numéro de catalogue: B2459354
Numéro CAS: 41102-02-7
Poids moléculaire: 247.07
Clé InChI: XTTGKZVCJRAADD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the bromination of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

7-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothieno[3,2-d]pyrimidine derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Applications De Recherche Scientifique

7-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 7-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific biological context and the derivatives of the compound being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

7-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific arrangement of sulfur and nitrogen atoms within the heterocyclic ring. This structure imparts distinct electronic properties and reactivity patterns, making it a valuable scaffold for the development of new chemical entities with potential therapeutic applications .

Activité Biologique

7-bromo-1H-thieno[3,2-d]pyrimidine-2,4-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of specific enzymes and pathways:

  • Target Enzymes : The compound primarily targets macrophage migration inhibitory factor (MIF) and D-dopachrome tautomerase (D-DT). Binding to the active site of these enzymes inhibits their biological activity, which is crucial in various cellular processes including proliferation and apoptosis .
  • Biochemical Pathways : Interaction with MIF and D-DT affects the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell signaling related to growth and survival .

Biological Activity

This compound has demonstrated significant biological activity across various studies:

Anticancer Activity

The compound has shown promising results in inhibiting the proliferation of cancer cells:

  • Cell Lines Tested : It has been evaluated against non-small cell lung cancer (NSCLC) cells and other cancer lines such as HepG2, HeLa, MDA-MB-231, and MCF-7. In vitro studies indicated that it suppresses cell growth effectively .
  • IC50 Values : The compound's potency varies across different cell lines. For example, studies have reported IC50 values indicating effective inhibition of cancer cell proliferation .
Cell LineIC50 (μM)Notes
Non-Small Cell Lung Cancer5.1 ± 0.5Significant suppression observed
HepG24.18Induces apoptosis
HeLaVariesCytotoxic effects noted
MDA-MB-231VariesCytotoxicity dependent on structure

Apoptosis Induction

Research indicates that this compound can induce apoptosis in cancer cells:

  • Mechanism : The compound triggers apoptotic pathways independent of the cell cycle phase. This is particularly relevant for leukemia cells where it has been shown to induce significant apoptotic effects .

Structure-Activity Relationship (SAR)

The biological activity of thieno[3,2-d]pyrimidines like this compound is influenced by their chemical structure:

  • Halogen Substituents : Structural modifications such as halogenation at specific positions enhance anticancer activity. For instance, the presence of bromine at the C7 position contributes to its cytotoxic properties .

Case Studies

Several studies have documented the efficacy of this compound:

  • Study on NSCLC : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor cell viability in both two-dimensional and three-dimensional cultures. The findings suggest its potential as a therapeutic agent for lung cancer .
  • Apoptosis in HepG2 Cells : Another investigation revealed that this compound could effectively induce cell cycle arrest and apoptosis in HepG2 liver cancer cells. This was accompanied by upregulation of pro-apoptotic markers .

Propriétés

IUPAC Name

7-bromo-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O2S/c7-2-1-12-4-3(2)8-6(11)9-5(4)10/h1H,(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTGKZVCJRAADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)C(=O)NC(=O)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 100 mL glass tube containing thieno[3,2-d]pyrimidin-2,4-dione 4 (5.88 g, 34.86 mmol), AcOH (60 mL) and bromine (3.6 mL, 69.72 mmol) were added and the tube capped. The sealed tube was stirred in a preheated oil bath at 90° C. for 24 h. An additional portion of bromine (3.6 mL, 69.72 mmol) was added to the sealed tube and mixture stirred for another 24 h at 90° C. The AcOH was evaporated to obtain a solid residue to which water was added (200 mL) and the suspension filtered and residue washed repeatedly with water and dried under vacuum to obtain 8 as an off-white solid (8.07 g, 32.67 mmol, 94%). Mp 251.0-252.9° C. 1H NMR (400 MHz, DMSO-d6): δ 8.22 (s, 1H), 11.40 (br s, 1H, NH), 11.58 (br s, 1H, NH). 13C NMR (100 MHz, DMSO-d6): δ 99.6, 112.1, 133.4, 145.1, 152.1, 159.0. FAB-MS m/z for C6H3BrN2O2S calculated [M+H]+ 246.9171. found 246.9175 (79Br), 248.9161 (81Br).
Quantity
5.88 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Name
Yield
94%

Synthesis routes and methods II

Procedure details

Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (10.38 g, 61.72 mmol) was dissolved in acetic acid (230 mL) and Bromine (11.13 mL, 216 mmol) was added. The reaction was heated at 80° C. for 3.5 h. Complete reaction was confirmed by LCMS. The reaction mixture was poured onto ice water slowly and filtered off the precipitate which was dried overnight under vacuum to give 7-bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (9.1 g, 60% yield)
Quantity
10.38 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
11.13 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 250 ml of a solution of 7.31 g (52.2 mmol) of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in acetic acid was added 25.0 g (156 mmol) of bromine at room temperature, followed by heating at 80° C. for 2 hours. After completion of the reaction, the solvent was distilled off under reduced pressure. Ice water was added to the residue, followed by filtering out crystals thus precipitated to give 7.24 g (yield: 56.2%) of the title compound.
[Compound]
Name
solution
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
7.31 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
56.2%

Synthesis routes and methods IV

Procedure details

To a solution in which thieno[3,2-d]pyrimidin-2,4(1H,3H)-dione (5.0 g, 29.5 mmol) was dissolved in glacial acetic acid (200 mL), bromine (4.55 mL, 89.0 mmol) was added. The reaction mixture solution was stirred at 110° C. for 30 hours, cooled to room temperature, and then slowly added to ice water (400 mL). Drying of thus prepared solid followed by filtration, washing several times with water and drying yielded the target compound (6.5 g, 90% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.55 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Three
Yield
90%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.